molecular formula C14H17NO4S B12926224 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate CAS No. 73604-80-5

3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate

Cat. No.: B12926224
CAS No.: 73604-80-5
M. Wt: 295.36 g/mol
InChI Key: HZHRNYNKLVGWAF-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate is a pyrrolidine derivative featuring a substituted heterocyclic core. The compound includes a pyrrolidine ring (a five-membered amine) with three distinct substituents: a methyl group at position 3, a 2-propynyl (propargyl) group at position 1, and a 2-thienyl (thiophene) moiety at position 2. The ethanedioate (oxalate) counterion enhances solubility and stability, typical of carboxylate salts in pharmaceutical or agrochemical intermediates.

Structural determination of such compounds typically employs X-ray crystallography, with software like SHELX facilitating refinement and analysis .

Properties

CAS No.

73604-80-5

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

3-methyl-1-prop-2-ynyl-3-thiophen-2-ylpyrrolidine;oxalic acid

InChI

InChI=1S/C12H15NS.C2H2O4/c1-3-7-13-8-6-12(2,10-13)11-5-4-9-14-11;3-1(4)2(5)6/h1,4-5,9H,6-8,10H2,2H3;(H,3,4)(H,5,6)

InChI Key

HZHRNYNKLVGWAF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1)CC#C)C2=CC=CS2.C(=O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-Methyl-1-(2-propynyl)-3-(2-thienyl)pyrrolidine ethanedioate, we analyze structurally related pyrrolidine and heterocyclic derivatives from the literature.

Structural and Functional Analogues

Compound Name Key Substituents Counterion/Side Chain Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methyl, 2-propynyl, 2-thienyl Ethanedioate ~325.3 (estimated) Solubility enhancement via salt formation
4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione Phenyl, 3-nitrophenyl, methylamino Dione (lactam) 365.3 Synthetic intermediate for bioactive molecules
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime Fluoropyridine, TBDMS-protected pyrrolidine Oxime 409.5 Catalytic or medicinal chemistry applications

Key Observations:

Counterion Impact: The ethanedioate salt in the target compound contrasts with the lactam (dione) structure in 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione. Ethanedioate likely improves aqueous solubility compared to the neutral dione, which may exhibit lower solubility due to hydrogen bonding in the lactam .

In contrast, fluorinated pyridine derivatives (e.g., the compound in ) prioritize electronic effects for reactivity or stability .

Synthetic Complexity : The target compound’s propynyl group enables alkyne-based reactions (e.g., Huisgen cycloaddition), whereas the TBDMS-protected pyrrolidine in emphasizes steric protection for selective functionalization .

Research Findings

  • Synthesis Yield: The pyrrolidine-2,3-dione analog () achieved a 77.3% yield under mild conditions (80°C, ethanol), suggesting that the target compound’s synthesis might require optimized conditions due to the steric bulk of the thienyl and propynyl groups .
  • Crystallography : SHELX-based refinement () is critical for resolving conformational details in such substituted pyrrolidines, particularly for analyzing the ethanedioate salt’s ionic interactions .

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